molecular formula C6H4BrFO B138123 2-Bromo-5-fluorophenol CAS No. 147460-41-1

2-Bromo-5-fluorophenol

Cat. No.: B138123
CAS No.: 147460-41-1
M. Wt: 191 g/mol
InChI Key: HUVAOAVBKOVPBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenol (2BF) is a phenolic compound with a wide variety of applications in scientific research. It is a versatile compound that can be used for numerous reactions and applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Fluorination and Synthesis Studies

Fluorination of phenols, including derivatives like 2-bromo-5-fluorophenol, has been a subject of research. Koudstaal and Olieman (2010) demonstrated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, leading to various derivatives. This study highlights the potential of this compound in synthesizing more complex fluorinated organic compounds (Koudstaal & Olieman, 2010).

Photoreaction Mechanisms

Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of halogenated phenols, such as 4-bromo-2-chloro-6-fluorophenol. Their findings contribute to understanding how halogenated phenols like this compound behave under different light conditions, which is crucial in photochemistry and material sciences (Nanbu, Sekine, & Nakata, 2012).

Catalytic Applications

A study by Zhu et al. (2019) explored the use of 2-bromophenol as a catalyst in fluoroalkylation of alkenes and alkynes, demonstrating the potential catalytic properties of related compounds like this compound in organic reactions (Zhu et al., 2019).

Antioxidant and Protein Interaction Studies

The antioxidant activity of fluorophenols, including structures similar to this compound, was studied by Feng et al. (2019). They also examined the molecular docking of these compounds with the Keap1-Nrf2 protein, suggesting their potential in developing new inhibitors (Feng et al., 2019).

Radiochemical Synthesis

Ross, Ermert, and Coenen (2011) described the synthesis of no-carrier-added 4-[18F]Fluorophenol from bromophenol derivatives. This has implications in radiopharmaceuticals, indicating the role of this compound in developing medical imaging agents (Ross, Ermert, & Coenen, 2011).

Transformation in Anaerobic Conditions

Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate using fluorinated analogs, revealing insights into the environmental fate and biodegradation of compounds like this compound (Genthner, Townsend, & Chapman, 1989).

Conformational Studies

Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, providing valuable information about the molecular structure and behavior of compounds similar to this compound (Sindt-Josem & Mackay, 1981).

Safety and Hazards

2-Bromo-5-fluorophenol is considered hazardous. It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be involved in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists, which are important in the modulation of serotonin receptors . The compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The interactions of this compound with enzymes and proteins are primarily through its hydroxyl group, which can form hydrogen bonds and other non-covalent interactions, facilitating its incorporation into larger molecular structures.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involving serotonin receptors, due to its role in the synthesis of 5-HT3 and 5-HT4 antagonists . These receptors are crucial in regulating neurotransmission, and their modulation can impact gene expression and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, inhibiting or activating their functions. For instance, its role in the synthesis of 5-HT3 and 5-HT4 antagonists suggests that it can modulate the activity of these receptors by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate receptor activity. The stability and degradation of the compound are important considerations in experimental design, as they can influence the outcomes of biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate serotonin receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of polycyclic compounds and serotonin receptor antagonists . The compound interacts with various enzymes, including those involved in hydroxylation and nucleophilic substitution reactions. These interactions can affect metabolic flux and the levels of metabolites in the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and ability to form non-covalent interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of this compound is thus closely linked to its precise localization within the cell.

Properties

IUPAC Name

2-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVAOAVBKOVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369179
Record name 2-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147460-41-1
Record name 2-Bromo-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147460-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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